(E)-4-羟基托瑞米芬-d6 (~10% Z-异构体)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

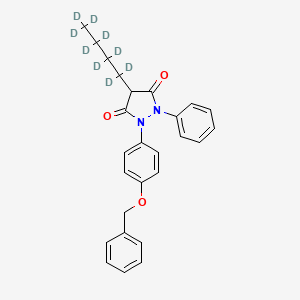

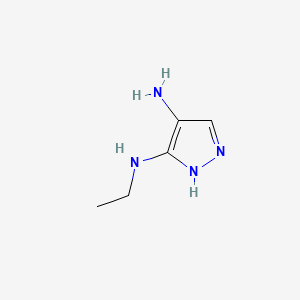

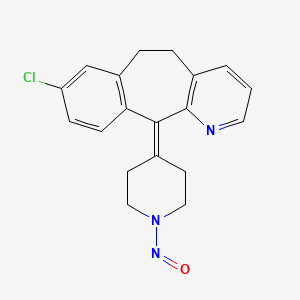

Toremifene-d6 is a deuterium-labeled version of Toremifene . Toremifene, also known as Z-Toremifene, is a second-generation selective estrogen-receptor modulator (SERM) that is being developed for the prevention of osteoporosis .

Synthesis Analysis

Toremifene-d6 is intended for use as an internal standard for the quantification of toremifene by GC- or LC-MS . The synthesis of Toremifene-d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the drug molecule, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of Toremifene-d6 is C26H22ClD6NO . The formal name is 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-di(methyl-d3)-ethanamine . The InChi Code is InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-/i1D3,2D3 .Chemical Reactions Analysis

As a deuterium-labeled compound, Toremifene-d6 is primarily used as an internal standard for the quantification of toremifene by GC- or LC-MS . The deuteration of the drug molecule can potentially affect its pharmacokinetic and metabolic profiles .Physical And Chemical Properties Analysis

Toremifene-d6 is a solid at room temperature . It is soluble in chloroform . The molecular weight of Toremifene-d6 is 412.0 .科学研究应用

代谢途径和酶参与

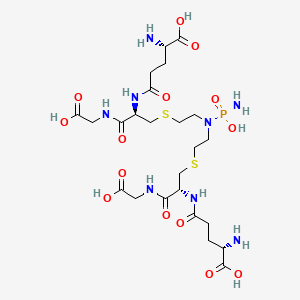

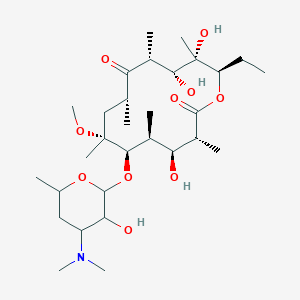

(E)-4-羟基托瑞米芬-d6 是托瑞米芬的一种代谢物,在人体内被细胞色素 P450 依赖的肝脏混合功能氧化酶广泛代谢。此过程产生各种代谢物,包括去甲基托瑞米芬、4-羟基托瑞米芬和脱氨基羟基托瑞米芬。托瑞米芬的代谢与 CYP3A4 同工型支持的活性密切相关 (Berthou 等,1994)。

药理作用和抗肿瘤作用

托瑞米芬及其代谢物,包括 4-羟基托瑞米芬,表现出与未改变的托瑞米芬相似的激素作用。去甲基托瑞米芬与雌激素受体结合并抑制乳腺癌细胞的生长。4-羟基托瑞米芬对癌症的疗效较弱,除非高剂量,这表明其特定的药理特性 (Kangas,2004)。

结合亲和力和体外研究

托瑞米芬及其代谢物(包括 4-羟基托瑞米芬)对大鼠子宫胞质溶胶中雌激素受体的结合亲和力的研究表明,托瑞米芬及其 4-羟基代谢物对雌二醇具有相似的结合亲和力 (Simberg 等,1990)。

比较代谢研究

托瑞米芬代谢为其代谢物(包括 4-羟基托瑞米芬)的过程已与人肝微粒体中的他莫昔芬代谢过程进行了比较。4-羟基-去甲基-托瑞米芬的形成由 CYP2C9 和 CYP2D6 催化,表明不同细胞色素 P450 同工型在托瑞米芬代谢中的作用 (Watanabe 等,2015)。

抗氧化特性

托瑞米芬及其代谢物(包括 4-羟基托瑞米芬)的抗氧化特性已得到研究。发现这些化合物可以抑制脂质过氧化的链式反应并作为自由基的清除剂,表明它们在氧化应激相关疾病中的潜在作用 (Ahotupa 等,1997)。

硫酸化和药物基因组学

4-羟基托瑞米芬的硫酸化及其个体变异性已得到研究,显示与 SULT1A1 基因型和拷贝数显着相关。这项研究突出了硫酸化在托瑞米芬药物基因组学和对乳腺癌和前列腺癌治疗反应中的作用 (Edavana 等,2012)。

质谱和代谢物表征

托瑞米芬的代谢已使用质谱法进行表征,包括检测 4-羟基托瑞米芬等代谢物。这种方法有助于理解药物的代谢途径及其对反兴奋剂分析的影响 (Mazzarino 等,2008)。

作用机制

Toremifene-d6, like Toremifene, is a selective estrogen receptor modulator (SERM) that evokes tissue-dependent effects similar to that of tamoxifen . It has been shown to block estrogen-stimulated growth of MCF-7 breast cancer cells grown in tissue culture, inhibit ovariectomy-induced bone loss in rats, and stimulate endometrial growth similar to that of tamoxifen .

安全和危害

未来方向

Toremifene-d6, as a deuterium-labeled version of Toremifene, continues to be a valuable tool in research, particularly in the development of treatments for conditions like osteoporosis and certain types of cancer . Its use as an internal standard for the quantification of toremifene by GC- or LC-MS makes it a crucial component in drug development and pharmacokinetic studies .

属性

CAS 编号 |

1795153-59-1 |

|---|---|

分子式 |

C26H28ClNO2 |

分子量 |

428.002 |

IUPAC 名称 |

4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3 |

InChI 键 |

OIUCUUXSMIJSEB-GRFQKSJKSA-N |

SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |

同义词 |

(E)-4-[4-Chloro-1-[4-[2-[(dimethyl-d6)amino]ethoxy]phenyl]-2-phenyl-1-butenyl]phenol; (E)-4-Hydroxytoremifene-d6; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)

![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)

![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)